Unique δ-Lactone Cyclization Capability: 5-Hydroxyoctanoic Acid vs. 3-Hydroxyoctanoic Acid
5-Hydroxyoctanoic acid undergoes spontaneous, acid-catalysed, or enzymatically-driven intramolecular esterification to form δ-octalactone (a six-membered ring), a reaction that is geometrically impossible for 3-hydroxyoctanoic acid, which can only form a highly strained, unfavourable β-lactone (four-membered ring) [1]. In a microbial unspecific peroxygenase (UPO)-catalysed system, octanoic acid is hydroxylated and directly lactonized; GC-MS analysis demonstrates the formation of both γ- and δ-lactone peaks, with the δ-lactone (from 5-hydroxylation) being a major product alongside γ-lactone from 4-hydroxylation [2]. The patent literature further reports that acid-catalysed cyclization of Δ⁹–Δ¹⁵ unsaturated fatty acids yields δ-lactones with δ/γ ratios that are tunable by solvent and catalyst selection, with certain conditions favouring the δ-lactone over the γ-lactone [1].
| Evidence Dimension | Lactone ring formation capability and ring size |
|---|---|
| Target Compound Data | Forms a six-membered δ-lactone (5-octanolide, CAS 698-76-0) reversibly |
| Comparator Or Baseline | 3-Hydroxyoctanoic acid: incapable of forming stable lactone (β-lactone highly strained); 4-hydroxyoctanoic acid: forms five-membered γ-lactone |
| Quantified Difference | δ-Lactone (six-membered ring) is thermodynamically more stable than β-lactone; δ/γ product ratios in patent examples range from predominantly δ to mixed, depending on conditions. |
| Conditions | Acid-catalysed cyclization (H₂SO₄, HClO₄, 20–70 °C) or UPO enzymatic catalysis (KPi buffer pH 7.0, 25 °C, 24 h) |
Why This Matters
The ability to reversibly form a stable δ-lactone enables applications in controlled flavour release, prodrug lactonization, and polymer precursor synthesis that are inaccessible to the 3-hydroxy or 8-hydroxy isomers.
- [1] Isbell, T.A. and Cermak, S.C. U.S. Patent 6,022,982. Method for the development of δ-lactones and hydroxy acids from unsaturated fatty acids and their glycerides. 2000. View Source
- [2] PMC Article. Figure 1: GC-MS analysis of UPO-catalyzed hydroxylation and lactonization of octanoic acid. PMC10353034, 2023. View Source
